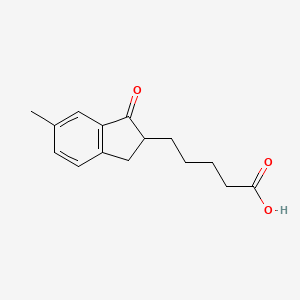
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid is an organic compound with the molecular formula C14H18O3. This compound features an indanone moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. The presence of a pentanoic acid side chain adds to its chemical complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid typically involves the following steps:
Formation of the Indanone Core: The indanone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methylphenylacetic acid with acetic anhydride can yield 6-methylindanone.
Introduction of the Pentanoic Acid Side Chain: The pentanoic acid side chain can be introduced through a Friedel-Crafts acylation reaction, where the indanone core reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce alcohols.
Substitution: Substitution reactions can introduce various functional groups, depending on the reagents used.
科学的研究の応用
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid depends on its interaction with specific molecular targets. The indanone moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The pentanoic acid side chain may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
類似化合物との比較
Similar Compounds
6-Methylindanone: Shares the indanone core but lacks the pentanoic acid side chain.
Pentanoic Acid Derivatives: Compounds with similar side chains but different core structures.
Uniqueness
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid is unique due to the combination of the indanone core and the pentanoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
90239-52-4 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC名 |
5-(5-methyl-3-oxo-1,2-dihydroinden-2-yl)pentanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10-6-7-11-9-12(15(18)13(11)8-10)4-2-3-5-14(16)17/h6-8,12H,2-5,9H2,1H3,(H,16,17) |
InChIキー |
SZEXNANBOWNVLT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CC(C2=O)CCCCC(=O)O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


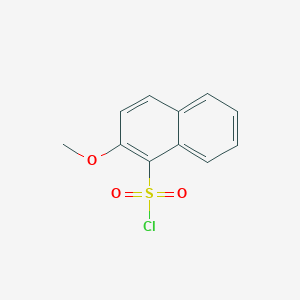
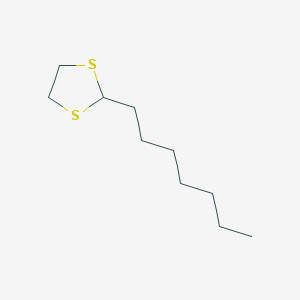
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)
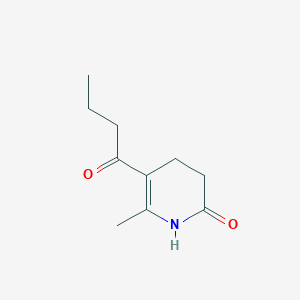
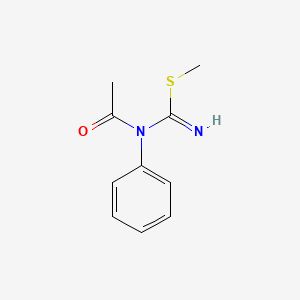
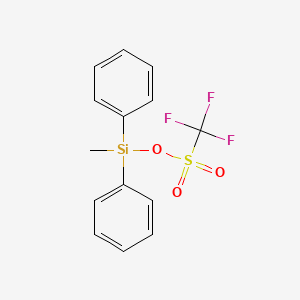
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
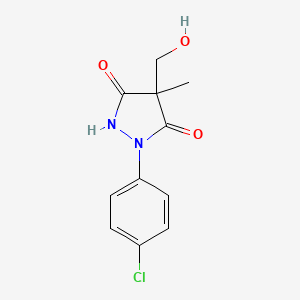
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)

![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
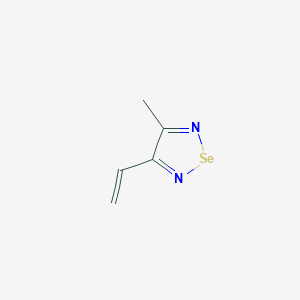
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
